molecular formula C10H11ClN2 B12976953 5-Chloro-3-isopropyl-1H-indazole

5-Chloro-3-isopropyl-1H-indazole

Cat. No.: B12976953
M. Wt: 194.66 g/mol
InChI Key: GZYAOVNPJFVCPI-UHFFFAOYSA-N
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Description

5-Chloro-3-isopropyl-1H-indazole is a halogenated indazole derivative characterized by a chlorine atom at the 5-position and an isopropyl group at the 3-position of the indazole core. The molecular formula is inferred as C₁₀H₁₁ClN₂, with a molecular weight of 200.66 g/mol. Indazole derivatives are widely utilized in pharmaceutical and materials science due to their bioactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

5-chloro-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C10H11ClN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13)

InChI Key

GZYAOVNPJFVCPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-isopropyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted hydrazines with ortho-substituted nitrobenzenes, followed by reduction and cyclization .

Industrial Production Methods: Industrial production methods for 5-Chloro-3-isopropyl-1H-indazole often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-isopropyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated or acylated indazoles .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 5-Chloro-3-isopropyl-1H-indazole with structurally related indazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-Chloro-3-isopropyl-1H-indazole Cl (5), Isopropyl (3) C₁₀H₁₁ClN₂ 200.66 Not available Likely intermediate for lipophilic drug candidates (inferred)
5-Chloro-3-phenyl-1H-indazole Cl (5), Phenyl (3) C₁₃H₉ClN₂ 228.68 13097-03-5 Drug synthesis (e.g., kinase inhibitors)
3-Chloro-5-hydroxy-1H-indazole Cl (3), Hydroxy (5) C₇H₅ClN₂O 168.58 885519-34-6 Bioactive molecule synthesis (e.g., antitumor agents)
5-Chloro-3-(chloromethyl)-1H-indazole Cl (5), Chloromethyl (3) C₈H₆Cl₂N₂ 201.05 27328-69-4 Biochemical reagent (e.g., crosslinking studies)
Key Observations:

Phenyl (3-position): Introduces aromaticity, favoring π-π interactions in drug-receptor binding but may reduce solubility . Hydroxy (5-position): Enhances hydrogen-bonding capacity, improving target affinity but requiring protection during synthesis . Chloromethyl (3-position): Offers reactivity for further functionalization (e.g., nucleophilic substitution) in biochemical applications .

Molecular Weight Trends :

  • Bulky substituents (e.g., phenyl, isopropyl) increase molecular weight compared to simpler groups (e.g., hydroxy, chloromethyl).

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